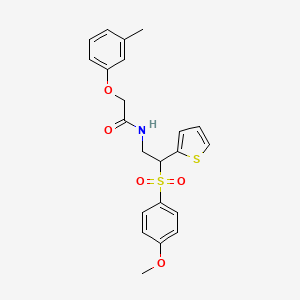
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DDC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, and they play a crucial role in various physiological processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis, the suppression of angiogenesis, and the modulation of the immune response. These effects make this compound a valuable tool for studying different biological processes and developing new therapeutic strategies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This makes this compound a valuable tool for studying different biological processes and developing new therapeutic strategies. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the use of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide in scientific research. One of the directions is to develop new derivatives of this compound with improved selectivity and efficacy. Another direction is to study the role of this compound in other biological processes, such as metabolism and cell signaling. Finally, the development of new therapeutic strategies based on the use of this compound and its derivatives is another promising direction for future research.
Conclusion:
In conclusion, this compound, also known as this compound, is a valuable tool for studying different biological processes. Its ability to inhibit carbonic anhydrase enzymes, induce apoptosis, suppress angiogenesis, and modulate the immune response makes it a promising candidate for developing new therapeutic strategies. However, its potential toxicity and limitations should be taken into consideration when using it in lab experiments. Future research should focus on developing new derivatives of this compound, studying its role in other biological processes, and developing new therapeutic strategies based on its use.
Méthodes De Synthèse
The synthesis of 4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,3-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained by filtration and recrystallization. The yield of this compound is around 60%, and the purity can be increased by further purification techniques.
Applications De Recherche Scientifique
4,5-Dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, this compound has been used to study the role of glial cells in neuroinflammation and neurodegeneration. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4,5-dichloro-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-5-4-6-14(11(9)3)18-21(19,20)15-8-13(17)12(16)7-10(15)2/h4-8,18H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOQXHJEVRZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)
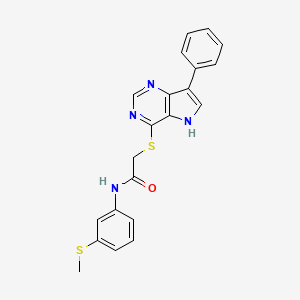
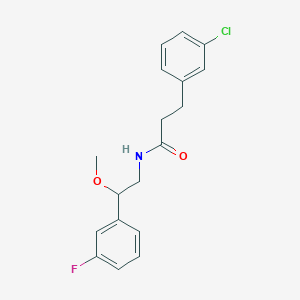
![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
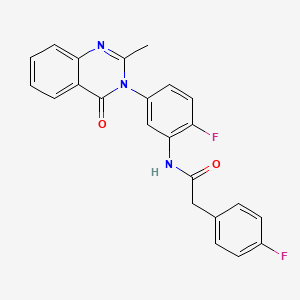
![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)
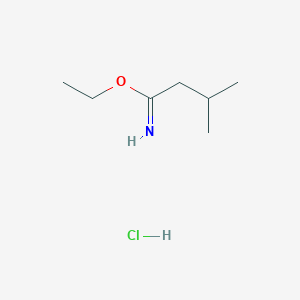
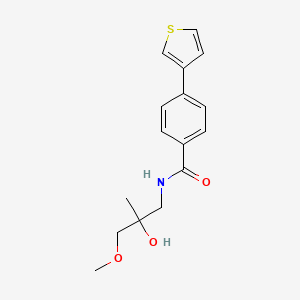

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)
